(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

Mcl-1 inhibitor apoptosis cancer therapeutics

This compound is a patent-disclosed (US 20240150293, Example 837), low-molecular-weight (220.23 Da) benzodioxepin-cinnamic acid hybrid with confirmed sub-nanomolar Mcl-1 binding affinity (Ki = 0.00700 nM) and simultaneous 5-lipoxygenase inhibitory activity—a dual pharmacology absent in clinical-stage macrocyclic Mcl-1 inhibitors. Its 2- to 7-fold binding superiority over structurally related patent examples makes it the highest-affinity probe in its class for target engagement studies in AML, multiple myeloma, and inflammation-driven tumor models. Unlike complex macrocycles (>600 Da), this fragment-sized scaffold offers superior synthetic tractability for hit-to-lead optimization. Procure this AldrichCPR rare chemical now to advance your Mcl-1 or dual-pathway research.

Molecular Formula C12H12O4
Molecular Weight 220.2
CAS No. 2251074-37-8
Cat. No. B6285214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid
CAS2251074-37-8
Molecular FormulaC12H12O4
Molecular Weight220.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic Acid: Procurement-Relevant Compound Identity and Core Characteristics


(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid (CAS 2251074-37-8) is a synthetic benzodioxepin-containing cinnamic acid derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.23 g/mol . The compound features a 1,5-benzodioxepin bicyclic ring system conjugated via a trans-propenoic acid linker, a scaffold distinct from the more common benzodioxole or benzodioxane cores [1]. It has been disclosed as Example 837 in US Patent 20240150293 (Les Laboratoires Servier) and is listed in BindingDB under monomer ID BDBM673652 with a reported Mcl-1 binding affinity Ki of 0.00700 nM [2]. The compound is available from Sigma-Aldrich as part of the AldrichCPR rare chemical collection and from other vendors at purities of 95–98% .

Why Generic Cinnamic Acid or Benzodioxepin Analogs Cannot Substitute for (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic Acid in Mcl-1-Targeted or Dual 5-LOX Programs


The target compound integrates two pharmacophoric elements—a 1,5-benzodioxepin ring and a trans-propenoic acid moiety—in a single low-molecular-weight scaffold (220.23 Da), a combination absent from simple cinnamic acids such as caffeic acid (3,4-dihydroxycinnamic acid, 180.16 Da) and from benzodioxepin derivatives lacking the acrylic acid side chain [1]. This dual architecture enables sub-nanomolar Mcl-1 binding (Ki = 0.00700 nM in fluorescence polarization competition assay) that cannot be replicated by generic cinnamic acid analogs, which have no reported Mcl-1 activity, nor by benzodioxepin M3 muscarinic antagonists that lack the propenoic acid warhead [2]. Furthermore, the compound's simultaneous 5-lipoxygenase (5-LOX) inhibitory activity, documented in rat blood assays, is absent in Mcl-1-selective macrocyclic inhibitors that dominate the patent landscape, meaning substitution risks losing the 5-LOX dimension entirely .

Quantitative Differentiation Evidence: (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic Acid vs. Closest Analogs


Mcl-1 Binding Affinity: Sub-Nanomolar Ki Advantage Over Intra-Patent Benzodioxepin Comparators

In a fluorescence polarization competition assay measuring binding to recombinant human Mcl-1 protein, (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid (US20240150293, Example 837) exhibited a Ki of 0.00700 nM [1]. This represents a 3.7-fold improvement over Example 967 (Ki = 0.0260 nM, BDBM673733), a 2.0-fold improvement over Example 971 (Ki = 0.0140 nM, BDBM673735), and a 7.3-fold improvement over Example 871/872 (Ki = 0.0510 nM, BDBM673685), all tested under the same assay conditions within the same patent family [2][3].

Mcl-1 inhibitor apoptosis cancer therapeutics BindingDB

5-Lipoxygenase Inhibitory Activity: Functional Differentiation from Mcl-1-Selective Macrocyclic Inhibitors

The compound has been explicitly tested and confirmed as an inhibitor of 5-lipoxygenase (5-LOX) in a rat blood assay (Aladdin Assay ID ALA615796) . This 5-LOX inhibitory activity is corroborated by independent institutional records describing the compound as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, the macrocyclic Mcl-1 inhibitors from patents such as US20240150293 (Examples 859, etc.) and the AbbVie/Aristea series are designed for Mcl-1 selectivity and do not report 5-LOX activity.

5-lipoxygenase leukotriene inflammation dual pharmacology

Structural Differentiation: Benzodioxepin Ring vs. Simple Catechol/Cinnamic Acid Scaffolds

The 1,5-benzodioxepin seven-membered ring system in the target compound is structurally distinct from the more common benzodioxole (five-membered), benzodioxane (six-membered), and simple cinnamic acid (open-chain) scaffolds [1]. Caffeic acid, a widely studied comparator, has an IC50 of 8,500 nM against 5-LOX in human neutrophils (BindingDB BDBM4375) and 3,700–72,000 nM in other assays [2], yet it lacks any Mcl-1 binding activity. The target compound's benzodioxepin ring introduces conformational constraints and altered lipophilicity (predicted ALogP ~3.57) compared to caffeic acid (XLogP3 ~0.9), which may contribute to differential target engagement and membrane permeability profiles.

scaffold novelty benzodioxepin cinnamic acid medicinal chemistry

Multi-Target Pharmacological Fingerprint: Lipoxygenase-Dominant with Subsidiary COX and Carboxylesterase Activity

According to pharmacological profiling records, the target compound exhibits a hierarchical multi-target profile: potent lipoxygenase inhibition (primary activity), with weaker secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX), plus antioxidant activity in fats and oils [1]. This multi-target fingerprint is mechanistically relevant because combined 5-LOX/COX inhibition (dual inhibition of the arachidonic acid cascade) has been proposed as a desirable profile for anti-inflammatory and anti-asthma agents [2]. Most Mcl-1-selective inhibitors lack this broader eicosanoid pathway modulation.

polypharmacology arachidonic acid cascade multi-target profiling COX inhibition

Priority Application Scenarios for (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic Acid Based on Quantitative Differentiation Evidence


Mcl-1-Dependent Cancer Cell Line Screening with a Sub-Nanomolar Affinity Chemical Probe

With a Ki of 0.00700 nM against human Mcl-1 in a competitive binding fluorescence polarization assay, this compound serves as a high-affinity chemical probe for Mcl-1 target engagement studies [1]. It outperforms other benzodioxepin-containing examples from the same patent by 2- to 7-fold in binding affinity under identical assay conditions [2]. Researchers studying Mcl-1-dependent hematologic malignancies (AML, multiple myeloma, lymphoma) can use this compound in biochemical and cellular target occupancy experiments where maximal binding affinity is required to overcome high Mcl-1 expression levels.

Dual Mcl-1/5-LOX Pathway Modulation in Inflammation-Associated Cancer Models

The compound offers the rare combination of sub-nanomolar Mcl-1 binding and confirmed 5-lipoxygenase inhibitory activity in a rat blood assay [3]. This dual-pharmacology profile is unavailable in the macrocyclic Mcl-1-selective inhibitor class (e.g., Servier and AbbVie clinical candidates), which lack 5-LOX activity. Investigators studying inflammation-driven tumor models (e.g., colorectal cancer, pancreatic cancer) where leukotriene signaling and apoptotic evasion co-contribute to disease progression can employ this compound to interrogate both pathways simultaneously with a single agent.

Arachidonic Acid Cascade Tool Compound with Multi-Enzyme Profiling

With confirmed activity against 5-LOX (primary), COX (weaker), and carboxylesterase, this compound is suitable as a multi-target probe for studying arachidonic acid metabolism networks [4]. Its hierarchical inhibition profile means it can be dosed to achieve 5-LOX-selective effects at lower concentrations, while higher concentrations engage COX, enabling concentration-dependent dissection of eicosanoid pathway crosstalk in inflammatory disease models.

Scaffold-Hopping Starting Point for Novel Non-Macrocyclic Mcl-1 Inhibitors

Existing clinical-stage Mcl-1 inhibitors are predominantly large macrocyclic structures (MW > 600 Da) with complex synthesis and limited oral bioavailability [5]. The target compound, at only 220.23 Da with a unique 1,5-benzodioxepin scaffold, provides a significantly smaller and synthetically more accessible starting point [1]. Medicinal chemistry teams pursuing fragment-based or scaffold-hopping approaches to Mcl-1 can leverage this compound's structural simplicity and validated target engagement for hit-to-lead optimization campaigns.

Quote Request

Request a Quote for (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.